Angustifoline (hydrochloride)
Description
Significance of Quinolizidine (B1214090) Alkaloids in Natural Products Chemistry
Quinolizidine alkaloids (QAs) represent a diverse and widespread class of nitrogen-containing heterocyclic compounds derived from the amino acid L-lysine. acs.orgnih.gov Their fundamental structure is the 1-azabicyclo[4.4.0]decane moiety. acs.orgnih.gov This structural motif is prevalent in the plant kingdom, particularly within the Fabaceae (legume) family, where they are often referred to as "lupin alkaloids". rsc.orgglpbio.com The chemodiversity of QAs is vast, with structures ranging from simple bicyclic systems like lupinine (B175516) to complex tetracyclic arrangements such as sparteine (B1682161) and matrine. acs.orgrsc.org
The significance of quinolizidine alkaloids in natural products chemistry stems from several key aspects:
Structural Complexity and Stereochemistry: The fused ring systems of QAs create multiple stereocenters, leading to a wide array of stereoisomers. This inherent complexity provides a rich ground for research in stereoselective synthesis and the study of structure-activity relationships. acs.orgacs.org
Biosynthesis: The biosynthesis of QAs from L-lysine via cadaverine (B124047) is a fascinating area of study. nih.govnih.gov Understanding these pathways is crucial for metabolic engineering and potentially enhancing the production of desirable alkaloids.
Ecological Roles: In plants, QAs primarily function as chemical defenses against herbivores due to their bitter taste and toxicity. nih.govmdpi.com Their accumulation in vulnerable tissues like seeds underscores their importance for plant survival and reproduction. nih.gov
Biological Activities: Quinolizidine alkaloids exhibit a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities. acs.orgtargetmol.com This has made them attractive targets for drug discovery and development.
Research Trajectory of Angustifoline (B156810) within Alkaloid Sciences
Angustifoline is a tricyclic quinolizidine alkaloid that has been isolated from various species of the Lupinus genus, including Lupinus angustifolius (narrow-leaved lupin), Lupinus polyphyllus, and Lupinus albus. targetmol.comrushim.ru The research into angustifoline has evolved from initial isolation and structural elucidation to more in-depth investigations of its biosynthesis, chemical synthesis, and biological properties.
Early research focused on the isolation of angustifoline from its natural sources and the determination of its absolute configuration, which was established as the (-)-form. rushim.ru Subsequent studies led to the isolation of its diastereoisomer, (+)-angustifoline, from Lupinus albus and viable seeds of Lupinus termis. rushim.ru
More recent research has delved into the biosynthetic pathways leading to angustifoline. It is understood that like other QAs, it is derived from L-lysine. rsc.org Studies involving labeled precursors have helped to map its formation within the broader context of quinolizidine alkaloid biosynthesis. rsc.org The development of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), has been instrumental in characterizing the alkaloid profiles of different Lupinus species and quantifying the presence of angustifoline. mdpi.commdpi.com
Scope and Academic Relevance of Angustifoline Investigations
The academic relevance of angustifoline research is multifaceted. Investigations into this compound contribute to a deeper understanding of natural product chemistry, chemical ecology, and potential therapeutic applications.
Current research on angustifoline is focused on several key areas:
Biosynthetic Pathway Elucidation: While the general pathway from lysine (B10760008) is known, the specific enzymatic steps and regulatory mechanisms involved in angustifoline synthesis are still under investigation. nih.govfrontiersin.org Unraveling these details could enable the biotechnological production of this alkaloid.
Chemical Synthesis: The total synthesis of angustifoline and its analogs remains an area of interest for synthetic organic chemists, providing a platform to develop and showcase new synthetic methodologies.
Biological Activity Screening: Angustifoline has been shown to possess antimicrobial properties, exhibiting bacteriostatic effects against a range of bacteria including S. aureus, B. subtilis, E. coli, and P. aeruginosa. glpbio.commedchemexpress.commedchemexpress.com Further research is exploring its potential in other therapeutic areas, including its pro-apoptotic effects on cancer cells. targetmol.comresearchgate.net
Agricultural Significance: As a component of lupin alkaloids, angustifoline plays a role in the plant's defense mechanisms. frontiersin.org Understanding its contribution to herbivore resistance is relevant for the development of lupin cultivars with desired traits for agriculture. oup.comfrontiersin.org
The hydrochloride salt of angustifoline is often used in research settings. nih.gov The addition of hydrochloric acid increases the polarity and water solubility of the alkaloid, which can be advantageous for certain experimental protocols. ulisboa.pt
Interactive Data Table: Chemical Properties of Angustifoline and its Hydrochloride Salt
| Property | Angustifoline | Angustifoline hydrochloride | Reference |
| Molecular Formula | C14H22N2O | C14H23ClN2O | nih.govnih.gov |
| Molecular Weight | 234.34 g/mol | 270.80 g/mol | nih.govnih.gov |
| IUPAC Name | (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | (1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.0²,⁷]tridecan-6-one;hydrochloride | nih.govnih.gov |
| CAS Number | 550-43-6 | 133398-34-2 | targetmol.commedchemexpress.com |
Interactive Data Table: Occurrence of Angustifoline in Lupinus Species
| Lupinus Species | Presence of Angustifoline | Reference |
| Lupinus angustifolius | Yes | targetmol.commdpi.com |
| Lupinus albus | Yes | rushim.rumdpi.com |
| Lupinus polyphyllus | Yes | rushim.ru |
| Lupinus aschenbornii | Yes | mdpi.com |
| Lupinus luteus | Yes | frontiersin.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H23ClN2O |
|---|---|
Molecular Weight |
270.80 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11;/h2,10-13,15H,1,3-9H2;1H/t10-,11-,12-,13+;/m0./s1 |
InChI Key |
PXWXQSXBCFYDIZ-GTCOWVEHSA-N |
Isomeric SMILES |
C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2.Cl |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2.Cl |
Origin of Product |
United States |
Natural Occurrence and Botanical Sourcing of Angustifoline Hydrochloride
Distribution within Lupinus Species (e.g., Lupinus angustifolius L.)
Angustifoline (B156810) is frequently identified within the genus Lupinus, commonly known as lupins. It is considered one of the main alkaloids in narrow-leafed lupin (Lupinus angustifolius) seeds, alongside lupanine (B156748) and 13α-hydroxylupanine. mdpi.comresearchgate.net While it is a characteristic component of L. angustifolius, its presence extends to other lupin species as well. mdpi.comresearchgate.nettargetmol.comacs.orgmedchemexpress.commedchemexpress.com For instance, it has been detected in Lupinus albus (white lupin) landraces and is considered a chemotaxonomic marker suggesting a relationship between American and European lupins through its presence in species like Lupinus montanus. mdpi.comscielo.org.mx
The alkaloid profile of Lupinus species is diverse, with Angustifoline being one of over 170 identified quinolizidine (B1214090) alkaloids in the genus. acs.org Its concentration can differ substantially among various genotypes and cultivars. mdpi.comecu.edu.au For example, in a study of L. angustifolius cultivars, Angustifoline content showed significant variability, ranging from a small percentage to a substantial portion of the total alkaloid profile. ecu.edu.au
Table 1: Presence of Angustifoline in Selected Lupinus Species
| Species | Presence of Angustifoline | Reference |
|---|---|---|
| Lupinus angustifolius | Yes | mdpi.comresearchgate.nettargetmol.comacs.orgmedchemexpress.commedchemexpress.com |
| Lupinus albus | Yes (in some landraces) | mdpi.com |
| Lupinus montanus | Yes | scielo.org.mx |
| Lupinus aschenbornii | Yes (in seeds) | scielo.br |
| Lupinus exaltatus | Not detected | scielo.org.mx |
| Lupinus stipulatus | Not detected | scielo.org.mx |
| Lupinus mexicanus | Not detected | scielo.org.mx |
Geographic and Chemodiversity Considerations in Lupinus Alkaloid Profiles
The alkaloid composition of Lupinus species, including the content of Angustifoline, is influenced by geographical origin and showcases significant chemodiversity. mdpi.comscielo.org.mx The presence of Angustifoline in the Mexican species L. montanus suggests a chemotaxonomic link to European lupins like L. angustifolius and L. albus, where this alkaloid is also found. scielo.org.mx In contrast, Angustifoline was not detected in other Mexican lupin species such as L. exaltatus, L. stipulatus, and L. mexicanus, highlighting the chemical diversity within the genus even within a specific geographic region. scielo.org.mx
Studies comparing different genotypes of Lupinus species grown in the same location have demonstrated that the alkaloid profile is a distinguishing characteristic. mdpi.com For instance, lupanine, 13α-hydroxylupanine, and Angustifoline are the main alkaloids in L. angustifolius seeds, while L. albus landraces can also contain significant amounts of Angustifoline. mdpi.com This variability underscores the importance of considering both the species and the specific genotype when assessing the alkaloid content. The diversity in quinolizidine alkaloid profiles is also influenced by evolutionary history, with geographical origin playing a role in the development of these chemical variations. nih.gov
Organ-Specific Accumulation and Developmental Regulation of Angustifoline in Plants
The accumulation of Angustifoline within a single lupin plant is not uniform and is subject to organ-specific and developmental regulation. scielo.org.mxmdpi.com Research has shown that the concentration and composition of quinolizidine alkaloids differ between various plant organs such as seeds, leaves, stems, flowers, and pods. scielo.org.mxscielo.br
In Lupinus aschenbornii, Angustifoline was detected in the seeds but not in other organs like leaves, where sparteine (B1682161) was the dominant alkaloid. scielo.br This suggests a specific transport and storage mechanism for Angustifoline within the plant, with seeds acting as a primary sink. The biosynthesis of quinolizidine alkaloids, including Angustifoline, is developmentally regulated, with de novo synthesis beginning after the metabolization of alkaloids stored in the seed during germination. mdpi.com Studies on Lupinus angustifolius have also highlighted that the concentration of quinolizidine alkaloids, including Angustifoline, increases in newly produced tissues, particularly in reproductive organs, as the plant develops. oup.com
Environmental and Agronomic Influences on Angustifoline Content in Lupin Cultivars
The concentration of Angustifoline in lupin cultivars is not solely determined by genetics but is also significantly influenced by environmental and agronomic factors. frontiersin.orgtandfonline.comresearchgate.net Edaphoclimatic conditions, including soil characteristics, rainfall, and temperature, have a recognized impact on the biosynthesis and accumulation of quinolizidine alkaloids. frontiersin.orgtandfonline.com
Studies have shown a high variability in the total alkaloid content of lupins due to the interaction between genotype and environment. frontiersin.org For example, lower temperatures during the growing season have been associated with a reduced production of alkaloids in some Lupinus cultivars. frontiersin.orgresearchgate.net Conversely, rising temperatures, particularly from flowering to pod ripening, can lead to an increase in total quinolizidine alkaloid content. ehu.es Drought stress is another factor that can lead to higher levels of alkaloids in seeds. frontiersin.orgtandfonline.com
Agronomic practices also play a role. The type and amount of fertilizer, as well as the soil pH, can impact alkaloid production. tandfonline.comscispace.com For instance, field experiments with Lupinus angustifolius cultivars have demonstrated that the alkaloid content can be significantly affected by the growing location, which encompasses differences in soil type and pH. scispace.com Furthermore, the choice of growing system, such as organic versus conventional farming, has been shown to influence the alkaloid content in narrow-leafed lupins, with organic farming sometimes resulting in lower alkaloid levels. openagrar.de
Table 2: Factors Influencing Angustifoline Content in Lupin Cultivars
| Factor | Influence on Alkaloid Content | Reference |
|---|---|---|
| Environmental | ||
| Temperature | Higher temperatures can increase alkaloid content. | frontiersin.orgehu.es |
| Rainfall/Drought | Drought stress can increase alkaloid levels. | frontiersin.orgtandfonline.com |
| Soil pH | Can significantly affect alkaloid content. | tandfonline.comscispace.com |
| Agronomic | ||
| Fertilizer Application | Nutrient availability can influence alkaloid production. | tandfonline.com |
| Growing System | Organic farming may lead to lower alkaloid content compared to conventional. | openagrar.de |
Identification in Non-Lupin Plant Genera (e.g., Ormosia, Dermatophyllum, Epilobium)
While Angustifoline is well-known for its presence in Lupinus, it has also been identified in several other plant genera, indicating a broader distribution within the plant kingdom.
The genus Ormosia, also belonging to the Fabaceae family, is a notable source of Angustifoline. It has been reported in the seeds of Ormosia jamaicensis and Ormosia krugii. nih.govrsc.org In fact, research on Ormosia hosiei has identified Angustifoline-type alkaloids as one of the main chemical constituents. nih.govresearchgate.net
Angustifoline has also been found in Dermatophyllum secundiflorum (Texas mountain laurel), another member of the Fabaceae family. nih.govnih.govwikidata.org
More surprisingly, a new alkaloid designated as Angustifoline A has been isolated from Epilobium angustifolium (fireweed), a plant from the Onagraceae family, which is distant from the Fabaceae. nih.govresearchgate.netdntb.gov.ua This discovery suggests that the biosynthetic pathways leading to Angustifoline-like structures may have evolved independently in different plant lineages.
Research Methodologies for Natural Product Isolation and Characterization of Angustifoline
The isolation and characterization of Angustifoline from its natural sources rely on a combination of classical and modern analytical techniques. The process typically begins with the extraction of total alkaloids from the plant material, followed by purification and structural elucidation.
A common initial step involves an acid-base extraction procedure to separate the alkaloids from other plant constituents. nih.gov Further purification can be achieved through various methods, including solvent extraction from pH-controlled solutions. acs.org
Advanced Chromatographic Separation Techniques for Alkaloid Extracts
Advanced chromatographic techniques are indispensable for the separation and quantification of Angustifoline from complex alkaloid mixtures. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for analyzing quinolizidine alkaloids. mdpi.comresearchgate.netresearchgate.net This technique allows for the identification of individual alkaloids based on their mass fragmentation patterns and retention indices. scielo.br
Liquid chromatography-mass spectrometry (LC-MS) and its more sensitive variant, tandem mass spectrometry (LC-MS/MS), are also powerful tools for the detection and quantification of Angustifoline and other alkaloids in plant extracts. ecu.edu.au These methods offer high sensitivity and specificity, making them suitable for analyzing samples with low alkaloid concentrations. ecu.edu.au
For preparative isolation of Angustifoline, column chromatography is often employed. nih.gov In some cases, derivatization of the alkaloid, for instance, as a trichloroacetate, followed by hydrolysis, has been used to facilitate its isolation. acs.orgacs.org
Biosynthetic Pathways and Enzymology of Angustifoline
Precursor Utilization in Quinolizidine (B1214090) Alkaloid Biosynthesis
The biosynthesis of all quinolizidine alkaloids, including angustifoline (B156810), originates from the amino acid L-lysine. mdpi.comnih.govrsc.org This foundational step underscores the link between primary and secondary metabolism in plants.
The inaugural and committed step in the QA biosynthetic pathway is the decarboxylation of L-lysine to produce cadaverine (B124047). nih.govnih.govnih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). nih.govnih.gov Studies have identified and characterized LDC from several QA-producing plants, including Lupinus angustifolius. nih.gov The conversion of L-lysine to cadaverine is a critical control point in the pathway, and the expression of the LDC gene is often correlated with the production of quinolizidine alkaloids. nih.govnih.gov
Following the formation of cadaverine, the next established step involves its oxidative deamination to 5-aminopentanal (B1222117). nih.govnih.gov This intermediate spontaneously cyclizes to form Δ1-piperideine, a key Schiff base intermediate in the synthesis of numerous lysine-derived alkaloids. rsc.orgnih.gov Δ1-piperideine serves as a crucial building block for the subsequent construction of the bicyclic and tetracyclic ring systems characteristic of quinolizidine alkaloids. mdpi.comrsc.org
Proposed Enzymatic Steps and Uncharacterized Reactions in Angustifoline Biosynthesis
While the initial steps from L-lysine to Δ1-piperideine are relatively well-understood, the subsequent enzymatic reactions leading to the diverse array of quinolizidine alkaloids, including angustifoline, are less defined. frontiersin.orgresearchgate.net Many of the proposed steps are based on feeding experiments with labeled precursors and the identification of co-expressed genes. rsc.orgnih.gov
As previously mentioned, Lysine Decarboxylase (LDC) is the first key enzyme, initiating the pathway by converting L-lysine to cadaverine. nih.govnih.gov The subsequent oxidative deamination of cadaverine to 5-aminopentanal is catalyzed by a copper amine oxidase (CuAO). rsc.orgnih.govnih.gov The identification and characterization of a CuAO from Lupinus angustifolius that efficiently converts cadaverine to Δ1-piperideine provides strong evidence for its role as the second enzyme in the QA biosynthetic pathway. oup.com
The assembly of the quinolizidine skeleton is thought to proceed through the dimerization and cyclization of Δ1-piperideine units. rsc.org Theoretical studies have investigated the non-enzymatic dimerization of Δ1-piperideine, suggesting the formation of a tetrahydroanabasine intermediate. rsc.org However, the high enantiomeric excess of quinolizidine alkaloids found in nature points towards the involvement of stereoselective enzyme catalysis. frontiersin.org It is hypothesized that a series of uncharacterized enzymatic reactions, including aldol-type reactions, hydrolysis, and further oxidative deamination and coupling, lead to the formation of the core tetracyclic structures like lupanine (B156748). frontiersin.org Angustifoline is then believed to be formed from lupanine through an oxidative ring-cleavage reaction. pnas.orgresearchgate.net
Genetic Regulation and Transcriptomic Approaches in QA Biosynthesis Research
The biosynthesis of quinolizidine alkaloids is under tight genetic control. researchgate.netmdpi.com Research comparing high-alkaloid (bitter) and low-alkaloid (sweet) varieties of lupins has been instrumental in identifying genes involved in the pathway. nih.govnih.gov Transcriptomic analyses, such as differential gene expression studies and transcriptome co-expression network analysis, have become powerful tools for discovering candidate genes encoding biosynthetic enzymes, transporters, and regulatory factors. oup.comfrontiersin.org For instance, the identification of the LDC gene in Lupinus angustifolius was achieved through differential transcript screening of bitter and sweet cultivars. nih.gov Furthermore, transcript profiling has led to the identification of other candidate genes, including a copper amine oxidase and transcription factors, that are closely co-expressed with LDC. nih.govoup.comresearchgate.net These transcriptomic approaches are crucial for elucidating the remaining uncharacterized steps in the biosynthesis of angustifoline and other quinolizidine alkaloids. frontiersin.org
Data Tables
Table 1: Key Enzymes in the Early Stages of Quinolizidine Alkaloid Biosynthesis
| Enzyme | Abbreviation | Substrate | Product | Role |
| Lysine Decarboxylase | LDC | L-Lysine | Cadaverine | First committed step in QA biosynthesis. nih.govnih.gov |
| Copper Amine Oxidase | CuAO | Cadaverine | 5-Aminopentanal | Oxidative deamination leading to the formation of the Δ1-piperideine intermediate. nih.govoup.com |
Comparative Biosynthesis of Angustifoline and Related Quinolizidine Alkaloids (e.g., Sparteine (B1682161), Lupanine)
The biosynthesis of quinolizidine alkaloids (QAs), including angustifoline, sparteine, and lupanine, originates from the amino acid L-lysine. rsc.orgresearchgate.net These alkaloids, found predominantly in the Leguminosae family, share a common initial pathway that diverges to create a wide variety of structurally related compounds. nih.govfrontiersin.org The biosynthesis primarily occurs in the chloroplasts of leaves, with the resulting alkaloids transported throughout the plant. mdpi.comnih.gov Understanding the comparative biosynthesis of these compounds reveals a hierarchical relationship where simpler tetracyclic structures are modified to form more complex or derived alkaloids.
The Common Pathway from L-Lysine
The initial and rate-limiting step for the biosynthesis of all quinolizidine alkaloids is the decarboxylation of L-lysine to yield cadaverine. rsc.orgnih.gov This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). frontiersin.orgnih.gov The identification and characterization of LDC in QA-producing plants like Lupinus angustifolius solidified its role as the gateway enzyme to this metabolic pathway. nih.govnih.gov
Following its formation, cadaverine undergoes oxidative deamination, a step likely catalyzed by a copper amino oxidase (CAO), to produce 5-aminopentanal. mdpi.com This intermediate exists in equilibrium with its cyclized Schiff base form, Δ¹-piperideine. rsc.org Δ¹-piperideine serves as the fundamental C₅N building block for the subsequent assembly of the characteristic quinolizidine ring systems. researchgate.net
Divergence Point: Formation of Sparteine and Lupanine
The biosynthesis of the tetracyclic QAs sparteine and lupanine proceeds through the condensation of three cadaverine units (via Δ¹-piperideine). rsc.org While the exact mechanisms and intermediate steps are still being fully elucidated, it is hypothesized that (-)-sparteine (B7772259) is a central intermediate in the pathway. rsc.orgbiorxiv.org
Recent research has identified a two-step enzymatic oxidation process that converts (-)-sparteine into (+)-lupanine in narrow-leafed lupin (L. angustifolius). biorxiv.org This represents a critical divergence point in the pathway.
The first oxidation of (-)-sparteine is catalyzed by a cytochrome P450 enzyme, CYP71D189, to form 2-hydroxysparteine. biorxiv.org
This intermediate is then further oxidized to (+)-lupanine by a short-chain dehydrogenase/reductase, SDR1. biorxiv.org
This evidence supports the hypothesis that lupanine biosynthesis is a common route, with sparteine serving as its direct precursor. acs.org The presence of lupanine as a major alkaloid in many lupin species, while sparteine is sometimes a minor component, underscores the efficiency of this conversion. biorxiv.orgnih.govmdpi.com
Formation of Angustifoline from Lupanine
Angustifoline is a tricyclic QA, and its biosynthesis is directly linked to the tetracyclic skeleton of lupanine. rsc.org It is proposed that angustifoline is formed from lupanine via an oxidative ring-cleavage reaction. rsc.orgresearchgate.net This positions the synthesis of angustifoline as a subsequent modification of the lupanine structure, making lupanine its direct precursor. researchgate.net This relationship helps explain the co-occurrence of these alkaloids in species like Lupinus angustifolius. nih.govnih.gov
The comparative pathway can be summarized as a progression: L-lysine is converted into the tetracyclic sparteine, which is then oxidized to lupanine, and lupanine can be further modified, including cleavage, to form the tricyclic angustifoline.
Data Tables
The enzymes and biosynthetic relationships are critical for understanding the production of these related alkaloids.
Table 1: Key Enzymes in the Comparative Biosynthesis of Quinolizidine Alkaloids
| Enzyme | Precursor(s) | Product | Associated Alkaloid(s) | Reference(s) |
|---|---|---|---|---|
| Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine | Angustifoline, Sparteine, Lupanine | nih.gov, nih.gov, frontiersin.org |
| Copper Amino Oxidase (CAO) (putative) | Cadaverine | 5-Aminopentanal / Δ¹-piperideine | Angustifoline, Sparteine, Lupanine | mdpi.com |
| 17-Oxosparteine Synthase | Δ¹-piperideine units | 17-Oxosparteine | Sparteine, Lupanine | nih.gov |
| CYP71D189 | (-)-Sparteine | 2-Hydroxysparteine | Lupanine | biorxiv.org |
| SDR1 (dehydrogenase/reductase) | 2-Hydroxysparteine | (+)-Lupanine | Lupanine | biorxiv.org |
| Acyltransferases (e.g., HMT/HLT) | Hydroxylated QAs (e.g., 13α-hydroxylupanine) | QA Esters | Lupanine derivatives | nih.gov, researchgate.net |
Table 2: Summary of Biosynthetic Relationships
| Precursor | Product | Transformation Type | Significance | Reference(s) |
|---|---|---|---|---|
| L-Lysine | Cadaverine | Decarboxylation | First committed step for all QAs | nih.gov, rsc.org |
| Cadaverine / Δ¹-piperideine | (-)-Sparteine | Cyclization / Condensation | Formation of the first tetracyclic QA core | rsc.org |
| (-)-Sparteine | (+)-Lupanine | Two-step Oxidation | Key divergence creating the most common QA backbone | biorxiv.org |
| (+)-Lupanine | Angustifoline | Oxidative Ring-Cleavage | Formation of a tricyclic from a tetracyclic QA | rsc.org, researchgate.net |
Pharmacological Mechanisms and Cellular Actions of Angustifoline Hydrochloride : in Vitro and Preclinical Studies
Investigation of Antimicrobial Activities
Angustifoline (B156810), a natural alkaloid compound, has demonstrated notable antimicrobial properties in various preclinical studies. targetmol.commedchemexpress.com Research into its efficacy spans a range of bacterial and fungal pathogens, highlighting its potential as a broad-spectrum antimicrobial agent. Extracts containing angustifoline have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as several fungal species. researchgate.netnih.gov
Angustifoline has exhibited bacteriostatic effects against several bacterial strains. bio-connect.nlmedchemexpress.eu Studies on alkaloid extracts from Lupinus angustifolius, where angustifoline is a principal component, have confirmed activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net
The antibacterial efficacy has been specifically recorded against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. targetmol.commedchemexpress.combio-connect.nlresearchgate.net In tests conducted on alkaloid extracts, significant activity was observed against S. aureus and B. subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL for both. nih.gov
The compound's activity extends to Gram-negative strains, including Escherichia coli and Pseudomonas aeruginosa. targetmol.commedchemexpress.comresearchgate.net While one study indicated weak activity against E. coli with a MIC of 500 µg/mL, it showed significant effect on P. aeruginosa with a MIC of 62.5 µg/mL. researchgate.netnih.gov Furthermore, alkaloid extracts containing angustifoline have demonstrated significant activity against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. mdpi.com Research on extracts from Epilobium angustifolium, which also contains angustifoline, noted a strong antibacterial effect against S. aureus, B. cereus, E. coli, K. pneumoniae, and P. aeruginosa, including multi-drug resistant strains. researchgate.netnih.govnih.gov
Table 1: Antibacterial Spectrum of Angustifoline and Related Extracts
| Bacterial Strain | Type | Efficacy Noted | Source(s) |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Significant activity / Bacteriostatic effect | targetmol.commedchemexpress.comresearchgate.netbio-connect.nlresearchgate.netnih.gov |
| Bacillus subtilis | Gram-Positive | Significant activity / Bacteriostatic effect | targetmol.commedchemexpress.combio-connect.nlresearchgate.netnih.gov |
| Bacillus cereus | Gram-Positive | Strong antibacterial effect | researchgate.netnih.gov |
| Micrococcus luteus | Gram-Positive | Strong antibacterial effect | researchgate.netnih.gov |
| Escherichia coli | Gram-Negative | Activity noted; sometimes weak | targetmol.commedchemexpress.comresearchgate.netresearchgate.netnih.gov |
| Pseudomonas aeruginosa | Gram-Negative | Significant activity | targetmol.commedchemexpress.comresearchgate.netmdpi.comresearchgate.netnih.gov |
| Klebsiella pneumoniae | Gram-Negative | Significant activity | researchgate.netmdpi.comnih.gov |
| Bacillus thuringiensis | Gram-Positive | Inhibits growth | targetmol.commedchemexpress.com |
| Acinetobacter baumannii | Gram-Negative | Strong antibacterial effect | researchgate.netnih.gov |
The antimicrobial investigation of angustifoline extends to its effects on fungal pathogens. Alkaloid extracts from Lupinus angustifolius showed moderate activity against Candida albicans and Candida krusei, with a reported MIC of 500 µg/mL for both. researchgate.netnih.gov Extracts from Epilobium angustifolium also displayed antimycotic effects against fungi such as Microsporum canis and Trichophyton tonsurans. researchgate.netnih.gov
Further research into quinolizidine-rich extracts (QREs) from various Lupinus species, including those containing angustifoline, has confirmed antifungal properties against the phytopathogen Fusarium oxysporum. nih.gov In these studies, angustifoline was identified as one of the alkaloids acting jointly against this fungus. nih.gov
Table 2: Antifungal Spectrum of Angustifoline and Related Extracts
| Fungal Pathogen | Efficacy Noted | Source(s) |
|---|---|---|
| Candida albicans | Moderate activity | researchgate.netnih.gov |
| Candida krusei | Moderate activity | researchgate.netnih.gov |
| Microsporum canis | Antimycotic effects | researchgate.netnih.gov |
| Trichophyton tonsurans | Antimycotic effects | researchgate.netnih.gov |
| Arthroderma spp. | Antimycotic effects | researchgate.netnih.gov |
| Fusarium oxysporum | Antifungal activity | nih.govnih.gov |
Anticancer Research Perspectives
In addition to its antimicrobial properties, angustifoline has emerged as a compound of interest in anticancer research. targetmol.com Preclinical studies have focused on its effects on cancer cell lines, particularly its ability to induce programmed cell death, or apoptosis. targetmol.comnih.govjbuon.com
In vitro studies have demonstrated that angustifoline can induce apoptosis in human colon cancer cells (COLO-205). chemfaces.comnih.govjbuon.com This induction of apoptosis was found to be both dose- and time-dependent. nih.govjbuon.com A key finding is that angustifoline triggers the mitochondrial-mediated pathway of apoptosis, a major intrinsic route for programmed cell death. nih.govnih.gov
Treatment of COLO-205 cells with angustifoline led to characteristic morphological changes associated with apoptosis, such as cell shrinkage and distortion of the normal cell shape. chemfaces.comnih.govjbuon.com The process of apoptosis is a critical mechanism for eliminating abnormal or cancerous cells, and its induction is a primary goal of many cancer therapies. nih.govfrontiersin.org The ability of angustifoline to activate this intrinsic pathway underscores its potential as a candidate for anticancer agent development. nih.govjbuon.com
The mitochondrial pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.govnih.govmdpi.com The balance between these proteins is crucial in determining a cell's fate. frontiersin.org
Research on angustifoline's effect on COLO-205 colon cancer cells revealed a significant modulation of these key regulatory proteins. jbuon.com The study observed that angustifoline treatment led to an upregulation in the expression of the pro-apoptotic protein Bax. jbuon.com Simultaneously, it caused a downregulation in the expression of the anti-apoptotic protein Bcl-2. jbuon.com This shift in the Bax/Bcl-2 ratio is a critical event that promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, which execute the final stages of apoptosis. nih.govnih.govuv.es The demonstrated ability of angustifoline to modulate Bax and Bcl-2 expression provides direct evidence of its mechanism for inducing mitochondrial-mediated apoptosis in cancer cells. jbuon.com
Autophagy Induction in Neoplastic Cells
Angustifoline has been shown to induce autophagy in human colon cancer cells. nih.govjbuon.com This process, a cellular self-degradation mechanism, is evidenced by the formation of autophagic vesicles within the cells upon treatment with angustifoline. jbuon.com The induction of autophagy is a key part of the compound's anticancer activity, contributing to cell death in neoplastic cells. jbuon.comresearchgate.net
Regulation of Autophagy-Related Proteins (e.g., Beclin-1, LC3-II, p62)
The induction of autophagy by angustifoline is accompanied by distinct changes in the expression levels of key autophagy-related proteins. jbuon.com Specifically, in human colon cancer cells (COLO-205), treatment with angustifoline leads to a significant upregulation of Beclin-1 and LC3-II proteins. nih.govjbuon.com Beclin-1 is a critical protein in the initiation of the autophagosome, and its increased expression is a hallmark of autophagy induction. nih.gov Similarly, the conversion of LC3-I to LC3-II and the subsequent accumulation of LC3-II are indicative of autophagosome formation. nih.gov
Conversely, the expression of p62, a protein that targets ubiquitinated proteins for autophagic degradation, is significantly decreased in angustifoline-treated cells. jbuon.com The degradation of p62 is a marker of a functional autophagic flux. oncotarget.com The observed changes in these proteins confirm that angustifoline activates the autophagic machinery in cancer cells. jbuon.com
| Protein | Effect of Angustifoline Treatment | Role in Autophagy |
|---|---|---|
| Beclin-1 | Upregulated | Initiation of autophagosome formation |
| LC3-II | Upregulated | Marker of autophagosome formation |
| p62 | Decreased | Adaptor protein for selective autophagy; degradation indicates functional autophagic flux |
Inhibition of Cancer Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. jbuon.com Preclinical studies have shown that angustifoline effectively inhibits both the migration and invasion of human colon cancer cells. nih.govjbuon.com This inhibitory action on cell motility suggests that angustifoline has the potential to interfere with the metastatic cascade, a crucial factor in cancer mortality. jbuon.com The suppression of these processes is a key component of its observed anticancer properties. chemfaces.comsmolecule.com
Exploration of Associated Molecular Signaling Pathways (e.g., NF-κB, mTOR, PI3K/Akt)
The anticancer effects of angustifoline are underpinned by its modulation of critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. While direct studies on angustifoline's effect on all these pathways are still emerging, the processes it influences, such as cell cycle arrest and autophagy, are known to be regulated by pathways like NF-κB, mTOR, and PI3K/Akt. aging-us.comnih.govnih.gov
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. mdpi.com Its aberrant activation is common in many cancers. mdpi.com Akt, a key component of this pathway, can activate NF-κB, a transcription factor that plays a significant role in tumor development and progression. nih.govnih.gov There is a known crosstalk between the mTOR and NF-κB pathways, both being downstream effectors of Akt. nih.gov The induction of G2/M phase arrest by various compounds has been linked to the inhibition of the NF-κB and mTOR pathways. aging-us.com Given that angustifoline induces G2/M arrest, it is plausible that it may exert its effects through the modulation of these interconnected signaling networks. aging-us.com
Emerging Pharmacological Activities (e.g., Anti-inflammatory, Antioxidant)
Beyond its anticancer properties, angustifoline is being investigated for other pharmacological activities, including anti-inflammatory and antioxidant effects. researchgate.net
Assessment of Reactive Oxygen Species Modulation and Antioxidant Pathways
In preclinical and in vitro settings, the modulation of reactive oxygen species (ROS) and the engagement of antioxidant pathways are critical mechanisms through which therapeutic compounds exert their effects. ROS are metabolic byproducts that can cause oxidative stress, leading to cellular damage, but also function as signaling molecules in various cellular processes. nih.govmdpi.com The ability of a compound to influence this delicate balance is a key area of pharmacological investigation.
Studies have indicated that derivatives of angustifoline are involved in modulating signaling pathways mediated by reactive oxygen species. semanticscholar.org Research has specifically shown that angustifoline can affect ROS levels in lipopolysaccharide-tolerized macrophages, suggesting an immunomodulatory role linked to its antioxidant or pro-oxidant capabilities. tsbiochem.com Phytochemicals, as a broad class, are known to regulate cancer progression and development by modulating multiple signaling pathways, including those responsive to chemical stress and free radicals. foodandnutritionjournal.org They can influence the body's antioxidant defense mechanisms and regulate key transcription factors like NRF2. foodandnutritionjournal.org The anticancer activity of some natural compounds is attributed to the induction of ROS, which can lead to apoptosis, cell cycle arrest, and oxidative DNA damage. mdpi.com
While many studies focus on the antioxidant properties of plant extracts containing a mixture of compounds, the specific actions of isolated alkaloids are crucial for understanding their therapeutic potential. researchgate.netnih.govmdpi.com For instance, extracts from Epilobium angustifolium, a plant known to contain angustifoline A, have demonstrated significant antioxidant activities. researchgate.netresearchgate.net However, the effects of isolated angustifoline on specific antioxidant pathways require more targeted investigation to distinguish its individual contribution from the synergistic effects of the plant's full chemical profile. Preclinical studies on other alkaloids have shown that their therapeutic effects can be directly linked to either reducing oxidative stress or, conversely, inducing ROS to trigger cell death in pathological cells. mdpi.comnih.gov
| Study Focus | Key Findings | References |
|---|---|---|
| ROS Signalling | Angustifoline derivatives have been noted to modulate signaling pathways that are mediated by reactive oxygen species. | semanticscholar.org |
| Macrophage Activity | Angustifoline was observed to modulate reactive oxygen species in LPS-tolerized macrophages. | tsbiochem.com |
| General Phytochemical Action | Phytochemicals can influence cancer progression by modulating signaling pathways responsive to free radicals and chemical stress. | foodandnutritionjournal.org |
| Plant Extract Activity | Extracts of Epilobium angustifolium, which contains angustifoline A, exhibit notable antioxidant properties. | researchgate.netresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Angustifoline and its Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. These investigations guide the optimization of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. acs.org For quinolizidine (B1214090) alkaloids like angustifoline, SAR studies involve the systematic modification of the core structure and the evaluation of the resulting analogs' pharmacological effects. acs.orgnih.gov
The design and synthesis of angustifoline analogs are driven by the goal of exploring and optimizing its biological activities. ulisboa.pt The quinolizidine alkaloid (QA) scaffold allows for a wide variety of structural modifications. General synthetic strategies include dehydrogenation, oxygenation, hydroxylation, glycosylation, and esterification, which can produce a diverse library of related compounds. nih.gov
A specific modification leading to angustifoline derivatives involves the substitution of an allyl group at the C-13 position. researchgate.net The synthesis of QA-containing natural products and their analogs is an active area of research due to their biological activities and diverse structural frameworks. researchgate.net Synthetic efforts often focus on creating analogs with improved potency or better pharmacological features than the parent natural product. emerginginvestigators.org For example, strategies used for other alkaloids, such as creating more polar quaternary ammonium (B1175870) salts, have been employed to develop prodrugs with targeted activity, a concept potentially applicable to angustifoline. mdpi.com The synthesis of various alkaloid derivatives has been achieved through methods like one-step acylation or multi-step pathways starting from commercially available materials to build complex chiral structures. emerginginvestigators.orgnih.gov
| Synthetic Strategy | Description | Relevance to Angustifoline |
|---|---|---|
| General Modifications | Includes processes like dehydrogenation, oxygenation, hydroxylation, glycosylation, or esterification to create structural diversity. | These are common methods for modifying the core quinolizidine scaffold shared by angustifoline. nih.gov |
| Specific Substitution | Introduction of an allyl group at the C-13 position is a known route to angustifoline derivatives. | This provides a direct method for creating a specific class of angustifoline analogs. researchgate.net |
| Prodrug Design | Increasing polarity by forming quaternary ammonium salts to target specific biological environments (e.g., hypoxic conditions). | A potential strategy to modify angustifoline's pharmacokinetic profile and target its action. mdpi.com |
Modifying the functional groups of angustifoline and other quinolizidine alkaloids (QAs) is critical for tuning their biological activity. Studies on various QAs have shown that structural variability, including different substitution patterns and the presence of double bonds, significantly influences their effects, such as antifungal activity. nih.govkib.ac.cn In some cases, the low biological activity of certain QAs has been attributed to structural characteristics, underscoring the need for detailed SAR studies. mdpi.com
For other classes of alkaloids, SAR studies have yielded precise insights. For instance, in a series of sanguinarine (B192314) derivatives, the C=N+ bond was found to be essential for anti-cancer activity, while the C6-position could be substituted with certain hydrophilic groups without losing efficacy. nih.gov The impact of these modifications is evaluated through biological assays that measure changes in potency and mechanism of action. nih.govrsc.org Elucidating these molecular mechanisms provides valuable information for the design and optimization of QA-based therapeutics. acs.org The toxicity and deterrence effects of QAs can also vary significantly based on their structure; for example, lupanine (B156748) and sparteine (B1682161) are generally more toxic than angustifoline, highlighting how subtle structural differences within the same alkaloid class can have a major impact on biological outcomes. frontiersin.org
| Modification Type | Observed Impact on Quinolizidine Alkaloids (or other alkaloids) | References |
|---|---|---|
| Substituents & Double Bonds | Found to be relevant in altering the antifungal activity of various quinolizidine alkaloids. | nih.govkib.ac.cn |
| Core Structural Features | In sanguinarine, the C=N+ bond was identified as critical for anticancer activity, demonstrating the importance of the core scaffold. | nih.gov |
| Peripheral Groups | Substitution at certain positions (e.g., C6-position in sanguinarine) with hydrophilic groups was tolerated and modulated activity. | nih.gov |
| Overall Structure | Structural variations among lupanine, sparteine, and angustifoline lead to different levels of toxicity and deterrence against pests. | frontiersin.org |
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis helps identify the most stable shapes (energy minima) and the energy barriers for rotation around chemical bonds. copernicus.org This knowledge is vital for drug design, as a ligand that pre-organizes into its "bioactive" conformation in solution may bind more efficiently to its receptor, minimizing the energetic penalty required for binding. copernicus.org The solution-state structure of angustifoline has been a subject of study, and it is recognized that conformational differences are important for its function. nih.govchemistry-chemists.com
The binding of a ligand to a receptor is a dynamic process that often induces conformational changes in the target protein, leading to activation or inhibition. frontiersin.org Studies on nicotinic and glucocorticoid receptors show how agonists with different efficacies can induce distinct conformational shifts in the receptor, which dictates the downstream biological response. frontiersin.orgelifesciences.orgnih.gov Understanding these dynamics, often through computational methods like molecular dynamics (MD) simulations alongside experimental techniques like NMR, can reveal allosteric communication pathways within the receptor. copernicus.orgfrontiersin.org This allows researchers to understand how a ligand's binding at one site can influence activity at a distant site, providing a more complete picture of its mechanism of action.
| Concept | Description | References |
|---|---|---|
| Bioactive Conformation | The specific 3D shape a molecule adopts to bind effectively to its biological target. Pre-organization into this shape can improve binding on-rates. | copernicus.org |
| Conformational Dynamics | The study of how a molecule's shape changes over time, including rotations around bonds and transitions between different conformations. | copernicus.orgfrontiersin.org |
| Receptor Binding | The process where a ligand interacts with and binds to a receptor, which can trigger a conformational change and a subsequent biological signal. | elifesciences.orgnih.gov |
| Analysis Methods | Techniques such as Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) simulations are used to study molecular conformation and dynamics. | copernicus.org |
Synthetic Methodologies for Angustifoline Hydrochloride and Its Structural Analogs
Total Synthesis Approaches for Quinolizidine (B1214090) Alkaloids
The total synthesis of quinolizidine alkaloids like Angustifoline (B156810) requires the strategic construction of the [4.4.0] azabicyclic core. A variety of approaches have been developed to achieve this, often focusing on building the piperidine (B6355638) rings sequentially or through convergent strategies.
A landmark achievement in this field is the first enantioselective total synthesis of (+)-Angustifoline, which utilized a modular "inside-out" strategy. researchgate.net This approach began with the desymmetrization of an achiral tetraoxobispidine, allowing for flexible and controlled construction of the tetracyclic core of related bisquinolizidine alkaloids. researchgate.net This method proved versatile, enabling the asymmetric synthesis of 21 different natural products, including Angustifoline. researchgate.net
Other general strategies for quinolizidine alkaloid synthesis often rely on the formation of a key piperidine intermediate. One such method involves the cyclization of an azide (B81097) onto an ester-bearing alkene, which generates a 3,4,5,6-tetrahydropyridine. acs.org This intermediate can then be stereoselectively reduced and further elaborated to form the final quinolizidine system, as demonstrated in the total synthesis of quinolizidine 217A. acs.org
An alternative approach constructs the quinolizidine ring through the reduction of an acylpyridinium cation under mild conditions. thieme-connect.com This method is powerful because the resulting products can be easily derivatized, facilitating the synthesis of various alkaloids. thieme-connect.com Furthermore, divergent synthetic routes have been developed that start from a single, stereochemically defined precursor, such as one derived from D-ribose, to access a wide array of polyfunctional quinolizidine alkaloids. rsc.org
| Synthetic Strategy | Key Reactions/Concepts | Target Alkaloid Example | Reference |
| Modular "Inside-Out" | Desymmetrization of achiral tetraoxobispidine, modular assembly | (+)-Angustifoline | researchgate.net |
| Azide Cyclization | Intramolecular cyclization of an azide onto an alkene, stereoselective reduction | Quinolizidine 217A | acs.org |
| Acylpyridinium Reduction | Reduction of an acylpyridinium cation to form the quinolizidine core | Matrine-type alkaloids | thieme-connect.com |
| Divergent Synthesis | PET cyclization of acetylene-tethered α-trimethylsilyl amine moieties from D-ribose | Polyhydroxy quinolizidine alkaloids | rsc.org |
Stereoselective and Enantioselective Synthesis Strategies
Controlling the absolute and relative stereochemistry of the multiple chiral centers within the quinolizidine framework is a central theme in modern synthetic efforts.
Asymmetric induction is a cornerstone of these strategies. In the synthesis of (+)-Angustifoline, the key step was the enantioselective desymmetrization of an achiral precursor, which established the initial stereocenter and guided the stereochemistry of subsequent transformations. researchgate.net
Organocatalysis has emerged as a powerful tool for stereocontrol. For instance, an organocatalytic aza-conjugate addition reaction has been used for the rapid and diastereoselective synthesis of 3-methyl-2,6-cis-piperidine ring systems. chemistryviews.org This demonstrates how non-metallic catalysts can efficiently create key chiral intermediates for alkaloid synthesis. chemistryviews.org
Stereoselective reduction is another critical technique. The stereochemistry of substituents on the piperidine ring can be controlled by the careful choice of reducing agents and reaction conditions. For example, the reduction of a tetrahydropyridine (B1245486) intermediate has been shown to proceed in a highly stereoselective manner to produce a cis-2,6-disubstituted piperidine, which is a crucial building block for certain quinolizidine alkaloids. acs.org The stereoselective construction of the AB rings of the quinolizidine skeleton of matrine-type alkaloids has been achieved with a cis-cis stereochemistry through the reduction of an acylpyridinium cation and a diastereoselective hydrogenation. thieme-connect.com
Enzymatic resolution offers another route to obtaining enantiomerically pure starting materials. While not reported specifically for Angustifoline's total synthesis, this strategy has been successfully applied to the synthesis of other alkaloids, such as angustureine. scielo.brresearchgate.net In this approach, an enzyme selectively hydrolyzes one enantiomer of a racemic ester, allowing for the separation of both the unreacted ester and the hydrolyzed acid in high enantiomeric excess. scielo.brresearchgate.net This method highlights the potential of biocatalysis in the enantioselective synthesis of alkaloid precursors. scielo.br
| Strategy | Description | Application Example | Reference |
| Asymmetric Desymmetrization | An achiral or meso compound is converted into a chiral molecule. | Synthesis of (+)-Angustifoline via desymmetrization of tetraoxobispidine. | researchgate.net |
| Organocatalysis | Use of small organic molecules to catalyze stereoselective reactions. | Aza-conjugate addition to form a diastereoselective cis-piperidine ring. | chemistryviews.org |
| Stereoselective Reduction | Reduction of a prochiral group to create a specific stereoisomer. | Reduction of a tetrahydropyridine to a cis-2,6-disubstituted piperidine. | acs.org |
| Diastereoselective Hydrogenation | Hydrogenation of a double bond guided by existing stereocenters. | Late-stage introduction of a pyridyl group in the synthesis of matrine-type alkaloids. | thieme-connect.com |
| Enzymatic Kinetic Resolution | Use of an enzyme to selectively react with one enantiomer in a racemic mixture. | Separation of β-amino ester enantiomers for the synthesis of angustureine. | scielo.brresearchgate.net |
Synthetic Routes to Angustifoline Derivatives and Scaffolds
The synthesis of derivatives of Angustifoline and related quinolizidine alkaloids is crucial for exploring their structure-activity relationships. These modifications often target the peripheral functional groups of the alkaloid core.
The modular synthesis route developed for (+)-Angustifoline is also capable of producing derivatives, such as N-methylangustifoline. researchgate.net Structural variations of Angustifoline found in nature include substitutions on the C-13 allyl group. acs.org
Methodologies developed for other quinolizidine alkaloids provide a blueprint for creating Angustifoline derivatives. For example, a new family of functional quinolizidine alkaloids containing phosphine (B1218219) or phosphine chalcogenide moieties has been synthesized from the vinyl ether of lupinine (B175516). researchgate.net This was achieved via a radical addition reaction, demonstrating a method for introducing phosphorus-containing groups. researchgate.net Similarly, acylation of the hydroxyl group on lupinine with various acid chlorides is a straightforward method to produce O-acyl derivatives. Such strategies could be adapted to hydroxylated analogues of Angustifoline.
| Derivative/Scaffold | Synthetic Method | Precursor Alkaloid | Reference |
| N-Methylangustifoline | Modular "inside-out" synthesis | (from achiral precursors) | researchgate.net |
| C-13 Substituted Derivatives | General substitution on the allyl group | Angustifoline | acs.org |
| Phosphine-containing alkaloids | Radical addition of secondary phosphines to a vinyl ether | Lupinine | researchgate.net |
| O-Acyl derivatives | Acylation with acid chlorides | Lupinine |
Novel Synthetic Techniques for Alkaloid Construction
The quest for more efficient and elegant synthetic routes has driven the development of novel techniques for constructing complex alkaloid skeletons.
The use of radical-promoting reagents has opened new pathways for C-N bond cleavage. A novel chiral synthetic path to indolizidine and quinolizidine alkaloids employs a samarium diiodide-promoted reductive cleavage of a carbon-nitrogen bond as the key step. clockss.org
New methods for the chemical modification of existing alkaloid scaffolds have also been reported. T-reactions have been used to modify cytisine (B100878), a related alkaloid, affording complex pentacyclic spirobarbituric acid derivatives that can be converted into novel quinolizidine systems. nih.gov
Late-stage functionalization allows for the introduction of chemical diversity at the end of a synthetic sequence. This has been demonstrated in the synthesis of matrine-type alkaloids, where a pyridyl group was introduced late in the synthesis via a sequence of Stille coupling and hydrogenation reactions. thieme-connect.com
| Technique | Description | Application | Reference |
| Cascade Reactions | Multiple bond-forming events occur in a single pot. | Rapid construction of polycyclic frameworks (e.g., organocatalytic Michael-aldol). | d-nb.info |
| Samarium Diiodide Promotion | SmI2-promoted reductive C-N bond cleavage. | Key step in a chiral synthetic path to quinolizidine alkaloids. | clockss.org |
| T-Reactions | Multi-component reactions for complex scaffold construction. | Chemical modification of cytisine to form novel alkaloid-like systems. | nih.gov |
| Late-Stage Functionalization | Introduction of functional groups near the end of a synthesis. | Stille coupling to introduce a pyridyl group onto a quinolizidine core. | thieme-connect.com |
Advanced Analytical Research of Angustifoline Hydrochloride
Development of Quantitative Analytical Methods for Angustifoline (B156810) in Complex Matrices
The accurate quantification of angustifoline in complex matrices, such as plant tissues, processed foods, and biological fluids, presents significant analytical challenges. nih.govresearchgate.net These challenges stem from the presence of numerous interfering compounds and the structural similarity of angustifoline to other quinolizidine (B1214090) alkaloids (QAs). nih.govacs.org Consequently, the development of highly selective and sensitive analytical methods is crucial for reliable determination. Research has focused on various chromatographic and spectrometric techniques to achieve the necessary specificity and accuracy for quantitative analysis. nih.govnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have become essential tools for the analysis of quinolizidine alkaloids, including angustifoline. lcms.cz UPLC, in particular, offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially shorter analysis times. ijsrtjournal.comjptcp.com
A study detailing the simultaneous quantification of five QAs in Lupinus angustifolius L. and its processed foods utilized a UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS). nih.govresearchgate.net This method demonstrated excellent performance, with a total analysis time of just 5 minutes, which is significantly faster than the 40 minutes often required by general LC techniques. nih.gov The improved efficiency of UPLC systems reduces solvent consumption, aligning with the principles of green analytical chemistry. jptcp.com
In a validated UPLC-MS/MS method, angustifoline was well-separated from other alkaloids, exhibiting a distinct retention time. nih.gov The method's performance characteristics underscore its suitability for high-throughput analysis in complex food matrices.
Table 1: UPLC-MS/MS Method Parameters for Angustifoline Analysis
| Parameter | Value | Reference |
|---|---|---|
| Retention Time (min) | 2.81 | nih.gov |
| Linearity (R²) | 0.9997 | nih.govacs.org |
| Limit of Detection (LOD) (μg/mL) | 0.503 | nih.govacs.org |
| Limit of Quantification (LOQ) (μg/mL) | 1.509 | nih.govacs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) has been historically employed for the analysis of quinolizidine alkaloids due to its high separation efficiency and the structural information provided by mass spectrometry. tandfonline.comresearchgate.net The technique has been used to identify various alkaloids, including angustifoline, in plant extracts. researchgate.net
However, GC-MS analysis of QAs often presents several drawbacks. nih.govacs.org The method can involve a complicated and lengthy preconditioning process, which may include derivatization to increase the volatility of the analytes. nih.gov These sample preparation steps can lead to longer analytical times and potentially poor reproducibility. nih.govacs.org Despite these challenges, GC-MS remains a valuable tool for identifying alkaloid profiles in various plant species. tandfonline.comresearchgate.net
For instance, GC-MS analysis of alkaloid extracts from Genista vuralii involved an oven temperature program starting at 120°C and ramping up to 300°C, with a total run time exceeding 40 minutes. tandfonline.com The identification of compounds is typically achieved by comparing their mass spectra and retention times with those of known standards and library data. nih.govijpsr.infonotulaebotanicae.ro
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification
Mass spectrometry (MS), particularly when coupled with chromatographic separation, is a powerful technique for the structural confirmation and quantification of angustifoline. nih.govnih.gov Tandem mass spectrometry (MS/MS) is considered the gold standard for targeted quantification due to its exceptional selectivity and sensitivity. mdpi.com
In MS/MS analysis, a specific precursor ion (typically the protonated molecule [M+H]⁺ for angustifoline) is selected and fragmented to produce characteristic product ions. This transition is highly specific to the analyte, minimizing interference from matrix components. nih.govresearchgate.net For angustifoline, the optimal precursor and fragment ions have been established to develop robust quantification methods. nih.gov
The high-resolution mass spectrometry data obtained from techniques like UPLC-Q-Orbitrap MS can further aid in the unambiguous identification of alkaloids. researchgate.net The development of MS/MS databases for specific classes of compounds, such as isoquinoline alkaloids, facilitates the rapid identification (dereplication) of known compounds in complex mixtures. nih.gov
Table 2: Mass Spectrometry Parameters for Angustifoline Quantification
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 247.2 | researchgate.net |
| Product Ion 1 (m/z) | 98.1 | researchgate.net |
| Product Ion 2 (m/z) | 136.1 | researchgate.net |
| Collision Energy (eV) | 45 ± 10 | nih.gov |
Method Validation and Inter-laboratory Comparability in Angustifoline Analysis
The validation of analytical methods is a critical requirement to ensure the reliability and accuracy of quantitative data for angustifoline. nih.govmdpi.com Validation procedures are typically performed according to internationally recognized guidelines and involve the assessment of several key parameters. nih.gov
A comprehensive method validation for the UPLC-MS/MS analysis of five quinolizidine alkaloids, including angustifoline, was conducted on raw lupin beans and three processed food products (noodles, biscuits, and bean milk). nih.govacs.org The validation encompassed specificity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy (recovery). nih.govacs.org
Specificity: The method demonstrated high specificity, with no significant interference observed from matrix compounds at the retention time of angustifoline. nih.govacs.org
Linearity: Excellent linearity was achieved for angustifoline with a coefficient of determination (R²) of 0.9997 over the concentration range of 10–400 μg/L. nih.govacs.org
Sensitivity: The method showed high sensitivity, with a limit of detection (LOD) of 0.503 μg/mL and a limit of quantification (LOQ) of 1.509 μg/mL for angustifoline. nih.govacs.org
Precision: The precision, expressed as the relative standard deviation (RSD), was less than 3.1%, indicating good repeatability. nih.gov
Accuracy: Recovery studies were performed by spiking samples with standard solutions at three different concentration levels. The recoveries for angustifoline ranged from 97.1% to 100%, demonstrating the high accuracy of the method. nih.govacs.orgresearchgate.net
While detailed studies on inter-laboratory comparability for angustifoline analysis are not extensively documented in the provided sources, it remains a crucial aspect for standardizing analytical methodologies. Ensuring that different laboratories can produce comparable results is essential for regulatory purposes and for building a consistent body of scientific knowledge. This requires well-documented and validated methods, certified reference materials, and participation in proficiency testing schemes.
Applications of Green Analytical Chemistry Principles in Angustifoline Research
Green Analytical Chemistry (GAC) is a philosophy that encourages the development of analytical methods that are more environmentally benign and safer for operators. mdpi.comajprd.com The main goals of GAC include reducing or eliminating hazardous reagents and solvents, minimizing energy consumption, and reducing waste generation. ajprd.compg.edu.pl These principles are increasingly being applied to the analysis of natural products, including alkaloids like angustifoline.
The adoption of GAC in angustifoline research can be seen in the shift from traditional, solvent-intensive methods to more modern, efficient techniques. ekb.eg For example, the move from conventional HPLC to UPLC or UHPLC not only shortens analysis times but also significantly reduces solvent consumption. jptcp.com Similarly, developing solvent-free or solvent-minimized sample preparation techniques is a key aspect of greening the analytical workflow. pg.edu.pl
Sustainable Solvent Systems and Energy-Efficient Techniques
A primary focus of GAC is the replacement of toxic organic solvents, such as acetonitrile and methanol, with more sustainable alternatives. mdpi.comicmerd.com Research is ongoing into the use of "green solvents" like water, supercritical fluids (e.g., CO₂), ionic liquids, and bio-based solvents (e.g., ethanol, ethyl acetate) for extraction and chromatographic separation. mdpi.comkosfaj.orgnih.gov For HPLC and UPLC analysis, developing methods that use water-rich mobile phases or biodegradable modifiers can drastically reduce the environmental impact. mdpi.com
Minimization of Waste and Environmental Impact in Research Laboratories
The advanced analytical research of chemical compounds, including the quinolizidine alkaloid Angustifoline (hydrochloride), necessitates a conscientious approach to laboratory practices to mitigate environmental impact. Traditional analytical workflows are often resource-intensive, consuming significant volumes of hazardous solvents and generating substantial chemical waste. nih.govceon.rs Adopting the principles of Green Analytical Chemistry (GAC) is essential for developing sustainable methodologies that reduce or eliminate hazardous substances without compromising analytical performance. mdpi.comresearchgate.net The core tenets of GAC applicable to Angustifoline analysis include waste prevention at the source, the use of safer solvents, energy efficiency, and the miniaturization of analytical processes. mdpi.comneuroquantology.com
Greener Sample Preparation
The initial step in the analysis of Angustifoline, typically involving extraction from a plant matrix, is a critical point for waste generation. tandfonline.com Conventional methods often rely on large quantities of organic solvents. researchgate.net Green extraction technologies offer sustainable alternatives. Supercritical Fluid Extraction (SFE) is a prominent green technique that uses supercritical carbon dioxide (scCO₂) as the primary solvent. mdpi.comresearchgate.net CO₂ is non-toxic, inexpensive, and readily available, and it can be recycled. registech.com SFE has been successfully applied to extract quinolizidine alkaloids from plant materials, demonstrating its suitability for the initial preparation of Angustifoline samples. nih.govtautobiotech.com This method significantly reduces the consumption of hazardous organic solvents. researchgate.net
Furthermore, miniaturization of sample preparation is a key strategy for waste reduction. nih.govresearchgate.net Techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) drastically decrease the volume of solvents required compared to traditional methods. neuroquantology.com For processing plant tissue to isolate Angustifoline, micro-homogenizers can be used instead of manual mortar-and-pestle grinding, which reduces sample size and subsequent extraction solvent volumes, saving time and resources. mdpi.com By focusing on these micro-extraction and miniaturized techniques, laboratories can achieve high analyte concentration factors with minimal environmental footprint. researchgate.net
Reduction of Solvent and Reagent Use in Chromatography
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of alkaloids like Angustifoline. However, conventional HPLC methods are major sources of chemical waste, often using toxic solvents like acetonitrile and methanol. nih.govceon.rs A primary greening strategy is the replacement of these hazardous solvents with more environmentally benign alternatives. nih.gov
Ethanol, a bio-based solvent, is a viable and greener substitute for acetonitrile and methanol in reversed-phase HPLC. nih.gov It is less toxic, biodegradable, and can be produced from renewable sources. sepscience.com Studies have shown that ethanol can achieve comparable chromatographic separation performance for various compounds. fortis-technologies.comrsc.org Another class of green solvents includes ionic liquids and supercritical fluids, which can enhance the efficiency of pharmaceutical analysis while aligning with sustainability requirements. neuroquantology.com
| Solvent | Type | Key Environmental/Safety Considerations | Chromatographic Applicability |
|---|---|---|---|
| Acetonitrile | Conventional | Toxic, hazardous waste, petroleum-based. nih.gov | Widely used in reversed-phase HPLC due to low viscosity and UV transparency. fortis-technologies.com |
| Methanol | Conventional | Toxic, volatile, hazardous waste. fortis-technologies.com | Commonly used in reversed-phase HPLC. nih.gov |
| Ethanol | Green | Non-toxic, biodegradable, renewable sources. nih.govsepscience.com | Effective green replacement for Methanol/Acetonitrile in reversed-phase HPLC. nih.gov |
| Dimethyl Carbonate (DMC) | Green | Low toxicity, biodegradable. | A potential green alternative, though may have limited water miscibility. researchgate.net |
| Supercritical CO₂ | Green | Non-toxic, non-flammable, recyclable, by-product from other industries. registech.com | Primary mobile phase in Supercritical Fluid Chromatography (SFC). sepscience.com |
Modern Analytical Approaches for Waste Minimization
Technological advancements in liquid chromatography offer significant opportunities to reduce waste and environmental impact during the analysis of Angustifoline.
Ultra-High-Performance Liquid Chromatography (UHPLC): Transitioning from conventional HPLC to UHPLC is a major step toward greener analysis. sepscience.com UHPLC systems use columns packed with smaller particles (typically under 2 µm), which allows for faster separations and significantly better resolution. biocompare.comlcservicesltd.co.uk This increased efficiency means that shorter columns and lower flow rates can be used, leading to a substantial reduction in solvent consumption and waste generation per analysis. lcservicesltd.co.ukuhplcs.com While the initial investment for UHPLC systems may be higher, the long-term savings in solvent purchase and waste disposal costs can be considerable. biocompare.com
Supercritical Fluid Chromatography (SFC): SFC stands out as a premier green analytical technique and a powerful alternative to normal phase HPLC. mdpi.comregistech.com This method uses environmentally benign supercritical CO₂ as the main component of the mobile phase, drastically cutting the use of organic solvents by up to 90%. ijnrd.orgpatsnap.com Small amounts of modifiers, such as methanol or ethanol, are often added to the CO₂ to adjust the mobile phase's polarity for separating compounds like alkaloids. researchgate.net SFC is faster than HPLC due to the low viscosity and high diffusivity of supercritical fluids, which allows for higher flow rates without a loss of resolution. registech.comyoutube.com The significant reduction in liquid waste makes SFC a cheaper, faster, and greener choice for both analytical and preparative-scale purification of alkaloids. registech.comyoutube.com
| Parameter | Conventional HPLC | UHPLC | SFC |
|---|---|---|---|
| Typical Column Dimensions (ID x L) | 4.6 mm x 250 mm lcservicesltd.co.uk | 2.1 mm x 100 mm lcservicesltd.co.uk | 4.6 mm x 150 mm |
| Typical Flow Rate | 1.0 - 2.0 mL/min lcservicesltd.co.uk | 0.2 - 0.7 mL/min lcservicesltd.co.uk | 2.0 - 4.0 mL/min researchgate.net |
| Analysis Time | 10 - 30 min nih.gov | 1 - 5 min nih.gov | < 8 min mdpi.com |
| Solvent Consumption per Run (Approx.) | 15 - 45 mL | 1 - 3 mL | < 2 mL (organic modifier) youtube.com |
| Primary Mobile Phase | Acetonitrile/Methanol/Water ceon.rs | Acetonitrile/Methanol/Water nih.gov | Supercritical CO₂ registech.com |
| Waste Generation | High (Organic Solvent) ceon.rs | Low-Medium (Organic Solvent) uhplcs.com | Very Low (Liquid Waste) registech.comyoutube.com |
Angustifoline in Ethnopharmacology and Traditional Medicine Research
Historical and Traditional Use of Angustifoline-Containing Plants (e.g., Epilobium angustifolium in folk medicine)
Plants containing angustifoline (B156810), most notably Epilobium angustifolium (commonly known as fireweed or willowherb), have a rich history of use in folk medicine across various cultures. nih.govphcogj.com In European folk medicine, aerial parts of E. angustifolium have been traditionally used to address stomach and intestinal disorders, liver and prostate inflammation, and kidney and urinary tract ailments. nih.govprostaliq.com Similarly, in North American indigenous traditions, this plant has been a staple for treating a wide array of conditions. The First Nations people of northern Ontario utilized it for inflammation, burns, boils, sores, and infections. nih.gov The Cree were known to apply macerated roots to boils and infections and use the leaves as a plaster for bruises. mdpi.com
Traditional preparations of these plants varied, often involving infusions or teas made from the leaves and roots to treat internal ailments like gastrointestinal and bronchial complaints. mdpi.com For external applications, such as soothing burns, skin sores, and swellings, ointments were prepared from the leaves. mdpi.com A decoction of the fireweed herb was also used in parts of Alaska to stimulate breast milk secretion. nih.gov In China, Epilobium angustifolium has been traditionally employed for traumatic injuries, to reduce inflammation, and to address menstrual disorders. nih.gov These widespread and varied applications underscore the perceived therapeutic value of this plant in traditional healing practices.
Scientific Validation of Traditional Knowledge through Preclinical Studies
The long-standing traditional uses of Epilobium angustifolium have prompted numerous scientific investigations to validate its purported health benefits through preclinical studies. montana.edu These studies have largely substantiated the ethnopharmacological claims, demonstrating a broad spectrum of biological activities. Extracts from E. angustifolium have been shown to possess significant anti-inflammatory, antioxidant, antiproliferative, and antimicrobial properties. phcogj.commontana.edu
One of the most well-documented traditional uses of E. angustifolium is in the management of benign prostatic hyperplasia (BPH). mdpi.comherbapolonica.pl Preclinical research has provided a mechanistic basis for this application. Studies have shown that extracts from the plant can inhibit the proliferation of prostate cells and exhibit anti-inflammatory effects, both of which are crucial in managing BPH. prostaliq.comnih.gov An in vivo study on a rat model of BPH demonstrated that an extract of E. angustifolium could down-regulate androgen levels, suppress the expression of the inflammatory marker NF-κB, and reduce both inflammatory responses and oxidative stress. prostaliq.comnih.gov These findings lend scientific support to the traditional use of this plant for prostate health.
Furthermore, the traditional application of E. angustifolium for skin ailments and wound healing has also been supported by scientific evidence. frontiersin.org Its anti-inflammatory and antibacterial activities are particularly relevant in this context. frontiersin.org Preclinical studies have confirmed the antibacterial effects of its extracts against various Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The antioxidant properties of the plant's constituents also likely contribute to its wound-healing capabilities by protecting tissues from oxidative damage. mdpi.com Additionally, analgesic properties have been observed in experimental models, corroborating its use for pain relief. nih.gov
Phytochemical Investigations of Medicinal Plants Containing Angustifoline
Phytochemical analyses of medicinal plants, particularly Epilobium angustifolium, have revealed a complex mixture of bioactive compounds that contribute to their therapeutic effects. herbapolonica.pl While angustifoline has been identified in this plant, the primary focus of much of the research has been on its rich polyphenolic content. herbapolonica.plresearchgate.net
Over 250 different metabolites have been identified in E. angustifolium, with polyphenols being the most abundant class. herbapolonica.pl These include flavonoids, phenolic acids, and hydrolysable tannins known as ellagitannins. herbapolonica.pl Among the ellagitannins, oenothein B has been identified as a key bioactive component and is often used as a marker for the standardization of E. angustifolium extracts. herbapolonica.pl
The flavonoid profile of E. angustifolium includes compounds such as quercetin, kaempferol, and myricetin, along with their glycosides. mdpi.commdpi.com Phenolic acids present in the plant include gallic acid, chlorogenic acid, caffeic acid, and ellagic acid. mdpi.com
In addition to these polyphenols, phytochemical investigations have also identified other classes of compounds, including lignans, steroids, triterpenoids, fatty acids, and essential oils. herbapolonica.plmdpi.com Notably, a new alkaloid named angustifoline A has been isolated from Epilobium angustifolium, adding to the chemical diversity of this plant. researchgate.net The synergistic or individual actions of this wide array of compounds, including angustifoline and the more abundant polyphenols, are believed to be responsible for the diverse pharmacological activities observed in preclinical studies, thus providing a chemical basis for the plant's traditional medicinal uses.
Future Directions and Research Gaps in Angustifoline Studies
Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms
A complete understanding of how Lupinus species synthesize angustifoline (B156810) is fundamental for any future metabolic engineering or synthetic biology efforts. The biosynthesis of quinolizidine (B1214090) alkaloids (QAs), including angustifoline, originates from the amino acid L-lysine. rsc.orgnih.govnih.gov The initial steps of the pathway are relatively well-established: L-lysine is first decarboxylated to form cadaverine (B124047), a reaction catalyzed by lysine (B10760008) decarboxylase (LDC). nih.govnih.gov Cadaverine then undergoes oxidative deamination by a copper amine oxidase (CAO) to yield 5-aminopentanal (B1222117), which spontaneously cyclizes to Δ¹-piperideine. nih.govnih.gov
Despite this foundational knowledge, a significant research gap remains concerning the subsequent enzymatic steps. The enzymes responsible for assembling three piperideine units into the tetracyclic sparteine (B1682161) backbone, and the subsequent modifications to yield angustifoline, are largely unknown. rsc.orgrsc.org While feeding studies with labeled precursors have provided some mechanistic clues, the specific transferases, oxidoreductases, and cyclases have not been isolated and characterized. rsc.org
Recent advances in genomics and transcriptomics have begun to shed light on this black box. Transcriptome profiling of high-alkaloid varieties of Lupinus angustifolius has identified numerous candidate genes that are co-expressed with the known LDC gene. nih.gov These candidates include genes encoding for acyltransferases, cytochrome P450s, and transporters, which are plausible participants in the downstream pathway. nih.gov However, the precise function of these candidate genes remains to be validated through heterologous expression and in vitro enzyme assays.
Future research should prioritize:
Functional Characterization of Candidate Genes: Systematic functional analysis of the genes identified through transcriptomic studies is essential to piece together the remainder of the biosynthetic pathway.
Identification of Regulatory Factors: The mechanisms that control the expression of QA biosynthetic genes are poorly understood. Research into transcription factors, such as bHLH or AP2/ERF types which are known to regulate alkaloid biosynthesis in other species, could reveal how the pathway is controlled. nih.gov Investigating the role of elicitors like jasmonates, which can increase QA levels, may also uncover key regulatory networks. nih.gov
Comprehensive Profiling of Molecular Targets and Cellular Networks
While angustifoline has been reported to possess several biological activities, including antibacterial and anticancer effects, its precise molecular targets within the cell remain largely unidentified. chemfaces.com This is a critical research gap, as understanding the mechanism of action is paramount for therapeutic development. For instance, angustifoline has been shown to inhibit the growth of human colon cancer cells by inducing G2/M cell cycle arrest, autophagy, and mitochondrial-mediated apoptosis, as well as by suppressing cell migration. chemfaces.com However, the specific proteins that angustifoline directly binds to in order to initiate these cellular events have not been elucidated. The broad bioactivities of alkaloids often stem from their ability to interact with multiple targets, including enzymes, G-protein coupled receptors, ion channels, and nucleic acids. acs.orgscience.gov
To bridge this gap, future research should focus on:
Target Deconvolution Studies: Modern chemical biology techniques should be employed to identify the direct binding partners of angustifoline. Approaches such as affinity purification-mass spectrometry (AP-MS), thermal proteome profiling (TPP), and yeast three-hybrid screening can be powerful tools for discovering protein targets.
Pathway Analysis: Once primary targets are identified, the downstream cellular signaling networks must be mapped. For example, if a specific kinase is identified as a target, its impact on phosphorylation cascades, such as the PI3K/Akt/mTOR pathway often implicated in cancer, should be investigated. mdpi.com
Computational Modeling: In silico molecular docking studies can be used to predict interactions between angustifoline and the crystal structures of human proteins, helping to prioritize potential targets for experimental validation. mdpi.commdpi.com
Discovery and Development of Novel Angustifoline Analogs with Enhanced Biological Activities
The field of medicinal chemistry has yet to extensively explore angustifoline as a scaffold for the development of novel therapeutic agents. The synthesis of angustifoline analogs represents a significant and untapped opportunity to improve upon its natural biological activities. nih.govresearchgate.net By systematically modifying the chemical structure of angustifoline, it may be possible to enhance its potency, improve its selectivity for a specific molecular target, or optimize its pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion).
Future directions in this area should include:
Structure-Activity Relationship (SAR) Studies: A focused effort to synthesize a library of angustifoline derivatives is needed. Modifications could target various parts of the molecule, such as the allyl side chain or the lactam ring. Each new analog would then be tested in biological assays to build a comprehensive SAR profile, which would guide the design of more effective compounds.
Scaffold Hopping and Hybridization: Advanced synthetic strategies could be employed to create pseudo-natural products that combine the structural features of angustifoline with other pharmacologically active moieties. dtu.dk This approach could lead to the discovery of compounds with entirely new mechanisms of action or improved therapeutic profiles.
Targeted Synthesis: As molecular targets for angustifoline are identified (as described in section 8.2), medicinal chemists can rationally design analogs that are optimized to interact with those specific targets, potentially leading to drugs with higher efficacy and fewer off-target effects.
Integration of Omics Technologies in Angustifoline Research (e.g., Metabolomics, Proteomics)
A systems-level understanding of angustifoline requires the integration of multiple high-throughput "omics" technologies. These approaches can provide a holistic view of the biological processes related to angustifoline, from its creation in the plant to its effects on human cells, thereby addressing many of the research gaps previously outlined.
The strategic application of omics technologies should include:
Genomics and Transcriptomics: These tools are crucial for finalizing the elucidation of the angustifoline biosynthetic pathway by identifying the full suite of genes involved and their regulatory elements. nih.govresearchgate.netnih.gov Comparative transcriptomics between high- and low-alkaloid lupin varieties can continue to refine the list of candidate genes. researchgate.net
Proteomics: Proteomic analyses can confirm the translation of candidate biosynthetic genes into functional enzymes. mdpi.commdpi.com Furthermore, chemical proteomics and expression proteomics are powerful, unbiased methods for identifying the molecular targets of angustifoline and understanding the cellular response to treatment. mdpi.com
Metabolomics: Untargeted metabolomic profiling can map the full spectrum of QAs and other metabolites in Lupinus species, providing insights into pathway flux and interconnections. nih.gov In preclinical studies, metabolomics can reveal how angustifoline alters the metabolic landscape of a cell or organism, which is a key aspect of its mechanism of action.
By integrating data from these different omics layers, researchers can build comprehensive models of angustifoline's biology, accelerating its journey from a natural product to a well-understood bioactive compound with therapeutic potential.
Summary of Research Gaps and Future Strategies
The following table summarizes the key research gaps and proposes future research strategies for each area of angustifoline study.
| Section | Research Gap | Proposed Future Research Strategies |
| 8.1. Biosynthesis | The enzymes and regulatory networks for the later stages of angustifoline synthesis are unknown. | - Functional characterization of candidate genes from transcriptomic data.- Identification of transcription factors and signaling molecules (e.g., jasmonates) that regulate the pathway. |
| 8.2. Molecular Targets | The direct protein targets and cellular pathways modulated by angustifoline are not well defined. | - Target identification using chemical biology tools (e.g., affinity purification, thermal proteome profiling).- Mapping of downstream signaling networks.- In silico docking studies to predict binding interactions. |
| 8.3. Analog Development | The potential of angustifoline as a chemical scaffold has not been explored. | - Synthesis of an analog library for Structure-Activity Relationship (SAR) studies.- Development of hybrid molecules and pseudo-natural products.- Rational design of analogs based on identified molecular targets. |
| 8.4. Preclinical Models | Lack of research using advanced, physiologically relevant preclinical models. | - Utilization of 3D cell cultures (spheroids, organoids).- In vivo efficacy testing using xenograft and patient-derived xenograft (PDX) models.- Development and use of in vivo reporter models for mechanistic studies. |
| 8.5. Omics Integration | A holistic, systems-level understanding of angustifoline biology is missing. | - Integrated multi-omics (genomics, transcriptomics, proteomics, metabolomics) approach.- Use of proteomics to identify enzymes and targets.- Use of metabolomics to track pathway intermediates and cellular metabolic responses. |
Q & A
Q. What analytical workflows quantify Angustifoline hydrochloride in aquatic systems, and how are matrix effects minimized?
- Methodology : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup. Use isotope-labeled internal standards (e.g., ¹³C-Angustifoline) to correct for ion suppression in LC-MS/MS. Report method detection limits (MDLs) and precision (RSD <15%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
